molecular formula C23H21FN6O2 B2960158 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide CAS No. 1251556-42-9

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide

Cat. No. B2960158
CAS RN: 1251556-42-9
M. Wt: 432.459
InChI Key: OEXYMNUUHMKRNQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a 1H-indole-2-carboxamide, a 1H-1,2,3-triazole, and a 4-fluorophenyl group . These groups are common in many pharmaceutical compounds, suggesting potential biological activity.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For instance, 1,4-disubstituted piperidines can be synthesized through various methods .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a piperidine ring, a triazole ring, and a fluorophenyl group . These groups could potentially interact with biological targets in specific ways.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions, and the fluorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Radiotracer Development

  • PET Radiotracer Synthesis : The compound's structural analogs have been synthesized for studying cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Biological Activity Investigations

  • Antimicrobial and Enzyme Inhibition : Certain structural analogs of the compound have shown antimicrobial, antiurease, and antilipase activities, suggesting potential for therapeutic applications (Başoğlu et al., 2013).
  • N-Alkylation in Drug Synthesis : The compound's framework is used in the N-alkylation of various nitrogen-containing heterocycles, indicating its utility in diverse synthetic applications (Hayat et al., 2001).

Inhibitor Development

  • Soluble Epoxide Hydrolase Inhibition : Structural analogs have been identified as inhibitors of soluble epoxide hydrolase, contributing to research on disease models (Thalji et al., 2013).

Tuberculosis Treatment Research

  • Mycobacterium Tuberculosis Inhibitors : Derivatives of the compound have been synthesized for evaluating their effectiveness against Mycobacterium tuberculosis, indicating potential as tuberculosis treatment agents (Jeankumar et al., 2013).

Crystal Structure Analysis

  • Molecular Packing and Interactions : The compound's derivatives have been studied for their crystalline structures, shedding light on intermolecular interactions and molecular packing, which is crucial for understanding its stability and reactivity (Shukla et al., 2017).

properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2/c24-16-5-7-18(8-6-16)30-14-21(27-28-30)23(32)29-11-9-17(10-12-29)25-22(31)20-13-15-3-1-2-4-19(15)26-20/h1-8,13-14,17,26H,9-12H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXYMNUUHMKRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3N2)C(=O)C4=CN(N=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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